molecular formula C10H12BrN5 B6630267 5-bromo-4-methyl-N-[(1-methyl-1,2,4-triazol-3-yl)methyl]pyridin-2-amine

5-bromo-4-methyl-N-[(1-methyl-1,2,4-triazol-3-yl)methyl]pyridin-2-amine

Cat. No.: B6630267
M. Wt: 282.14 g/mol
InChI Key: OPNKLOLHDLANGX-UHFFFAOYSA-N
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Description

5-bromo-4-methyl-N-[(1-methyl-1,2,4-triazol-3-yl)methyl]pyridin-2-amine: is a chemical compound that belongs to the class of triazole derivatives It features a bromine atom and a methyl group on a pyridine ring, which is further substituted with a 1-methyl-1,2,4-triazol-3-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-4-methyl-N-[(1-methyl-1,2,4-triazol-3-yl)methyl]pyridin-2-amine typically involves multiple steps, starting with the bromination of 4-methylpyridin-2-amine to introduce the bromine atom at the 5-position

Industrial Production Methods

In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of specific catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The bromine atom can be oxidized to form a bromine oxide derivative.

  • Reduction: : The compound can be reduced to remove the bromine atom, resulting in a different pyridine derivative.

  • Substitution: : The methyl group or the triazole ring can undergo substitution reactions with different reagents.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

  • Oxidation: : Bromine oxide derivatives.

  • Reduction: : Pyridine derivatives without the bromine atom.

  • Substitution: : Substituted pyridine and triazole derivatives.

Scientific Research Applications

5-bromo-4-methyl-N-[(1-methyl-1,2,4-triazol-3-yl)methyl]pyridin-2-amine: has several scientific research applications:

  • Chemistry: : Used as a building block in the synthesis of more complex molecules.

  • Biology: : Studied for its potential biological activities, such as antimicrobial and antifungal properties.

  • Medicine: : Investigated for its potential use in drug development, particularly in the treatment of various diseases.

  • Industry: : Employed in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. It may interact with enzymes or receptors in biological systems, leading to various biological responses. The exact mechanism of action depends on the specific application and the biological context in which it is used.

Comparison with Similar Compounds

5-bromo-4-methyl-N-[(1-methyl-1,2,4-triazol-3-yl)methyl]pyridin-2-amine: is unique due to its specific structural features, such as the presence of both bromine and methyl groups on the pyridine ring and the triazole moiety. Similar compounds include:

  • 5-bromo-1-methyl-1H-1,2,4-triazole: : A related triazole derivative without the pyridine ring.

  • 4-methylpyridin-2-amine: : A simpler pyridine derivative without the bromine and triazole groups.

This compound .

Properties

IUPAC Name

5-bromo-4-methyl-N-[(1-methyl-1,2,4-triazol-3-yl)methyl]pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN5/c1-7-3-9(12-4-8(7)11)13-5-10-14-6-16(2)15-10/h3-4,6H,5H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPNKLOLHDLANGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1Br)NCC2=NN(C=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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